(E)-2-Cyano-3-phenyl-2-butenoic acid

Description

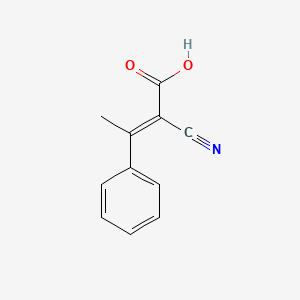

(E)-2-Cyano-3-phenyl-2-butenoic acid (C₁₁H₉NO₂) is an α,β-unsaturated carboxylic acid characterized by a conjugated system comprising a cyano group at position 2 and a phenyl group at position 3 of the butenoic acid backbone. The E isomer designation indicates the trans configuration of substituents around the double bond. This compound’s structure confers unique electronic properties, such as enhanced acidity at the α-carbon due to the electron-withdrawing effects of the cyano and carboxylic acid groups.

Properties

CAS No. |

6332-95-2 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

(E)-2-cyano-3-phenylbut-2-enoic acid |

InChI |

InChI=1S/C11H9NO2/c1-8(10(7-12)11(13)14)9-5-3-2-4-6-9/h2-6H,1H3,(H,13,14)/b10-8+ |

InChI Key |

LEHQQGAGTSMDKO-CSKARUKUSA-N |

SMILES |

CC(=C(C#N)C(=O)O)C1=CC=CC=C1 |

Isomeric SMILES |

C/C(=C(/C#N)\C(=O)O)/C1=CC=CC=C1 |

Canonical SMILES |

CC(=C(C#N)C(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl (E)-2-Cyano-3-phenyl-2-butenoate

Molecular Formula: C₁₃H₁₃NO₂ Key Features:

- Functional Groups : Ethyl ester replaces the carboxylic acid, reducing polarity and enhancing lipophilicity.

- Stereochemistry : Exists as a mixture of cis and trans isomers, but the E isomer is specifically highlighted in synthesis .

- Applications : Primarily used as a synthetic intermediate. The ester group improves stability during reactions like nucleophilic substitutions or Michael additions, making it preferable for stepwise organic synthesis .

Comparison with Target Compound :

- Acidity : The ester derivative lacks the acidic proton of the carboxylic acid, limiting its role in pH-dependent reactions.

- Solubility : Lower water solubility compared to the parent acid, favoring organic-phase reactions.

3-(2-Fluorophenyl)but-2-enoic Acid

Molecular Formula : C₁₀H₉FO₂

Key Features :

Comparison with Target Compound :

- Electronic Effects: Fluorine’s electron-withdrawing nature may slightly reduce the electron density of the conjugated system compared to the cyano group.

- Biological Activity: Fluorinated analogs are often explored for enhanced pharmacokinetic profiles, whereas the cyano group in the target compound may improve electrophilicity in covalent inhibition contexts.

3-Hydroxycinnamic Acid (3-Hydroxy-(E)-3-phenylprop-2-enoic Acid)

Molecular Formula : C₉H₈O₃

Key Features :

Comparison with Target Compound :

- Reactivity: The hydroxyl group participates in redox reactions, unlike the cyano group, which is more inert but stabilizes adjacent electrophilic centers.

- Solubility : Higher aqueous solubility due to the hydroxyl group, contrasting with the target compound’s moderate solubility.

Structural and Functional Analysis Table

Research Findings and Implications

- Synthetic Utility: The cyano group in this compound enhances its electrophilicity, making it a candidate for conjugate addition reactions or as a Michael acceptor. Its ester derivative () is more stable under basic conditions, facilitating multi-step syntheses .

- Biological Relevance : Fluorinated and hydroxylated analogs () highlight how substituent variations influence bioactivity. For instance, fluorine improves drug half-life, while hydroxyl groups enhance antioxidant capacity.

- Physical Properties : The carboxylic acid group in the target compound increases water solubility relative to its ester but reduces membrane permeability compared to lipophilic derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.